N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide
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Overview
Description
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the triazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-N-methylacetamide: Another triazole derivative with similar structural features.
4-chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the triazole ring.
Uniqueness
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide is unique due to the combination of the triazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.
Properties
CAS No. |
840457-49-0 |
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Molecular Formula |
C14H12ClN5O2S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H12ClN5O2S/c15-10-6-8-12(9-7-10)23(21,22)19-14-17-13(16)20(18-14)11-4-2-1-3-5-11/h1-9H,(H3,16,17,18,19) |
InChI Key |
MJWUUCYDTPJOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N |
solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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